tert-butyl N-methyl-N-{2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}carbamate
Description
tert-butyl N-methyl-N-{2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}carbamate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a trifluoromethyl-substituted aniline moiety
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c1-14(2,3)23-13(22)20(4)9-12(21)19-11-7-5-10(6-8-11)15(16,17)18/h5-8H,9H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITPJLNVRLUGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-methyl-N-{2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butyl carbamate: This can be achieved by reacting tert-butyl chloroformate with an appropriate amine under basic conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethyl aniline, which can be synthesized or purchased commercially.
Coupling reactions: The final step involves coupling the intermediate compounds under specific conditions, often using catalysts and solvents to facilitate the reaction
Chemical Reactions Analysis
tert-butyl N-methyl-N-{2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents such as alkyl halides or acyl chlorides
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-{2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the carbamate moiety can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds include:
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(2-oxoethyl)carbamate
- tert-butyl N-(2-aminoethyl)carbamate
Compared to these compounds, tert-butyl N-methyl-N-{2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}carbamate is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical properties and biological activity .
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